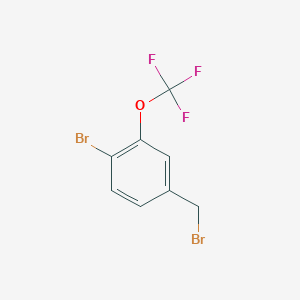

4-Bromo-3-(trifluoromethoxy)benzyl bromide

Description

Contextualization within Halogenated Benzyl (B1604629) and Fluorinated Aromatic Compounds

Halogenated benzyl compounds, such as benzyl bromide, are well-established reagents in organic synthesis, primarily utilized for the introduction of the benzyl protecting group or as electrophilic partners in various coupling reactions. acs.org The reactivity of the benzylic position is enhanced by the adjacent aromatic ring, which stabilizes the transition states of both nucleophilic substitution and radical reactions. acs.org

The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into aromatic rings has gained immense traction in modern chemistry. nih.govmdpi.comrsc.org The trifluoromethoxy group is known to significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com This makes trifluoromethoxy-substituted compounds highly valuable in the design of new pharmaceuticals and agrochemicals. nih.govrsc.org 4-Bromo-3-(trifluoromethoxy)benzyl bromide thus represents a convergence of these two important classes of compounds, offering the reactivity of a benzyl bromide alongside the unique electronic and steric properties imparted by the trifluoromethoxy group.

Significance as a Versatile Synthetic Intermediate

The synthetic utility of this compound stems from the differential reactivity of its three key functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities at this position. This reactivity is central to its role as a building block for more complex molecules.

The bromine atom on the aromatic ring provides a handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular scaffolds.

The strategic placement of these three groups on the benzene (B151609) ring makes this compound a highly valuable and versatile intermediate in multi-step synthetic sequences.

Historical Overview of Related Compound Research and Initial Synthetic Explorations

The development of compounds like this compound is built upon a rich history of research into halogenated and fluorinated organic molecules. The first synthesis of aryl trifluoromethyl ethers was reported by Yagupolskii in 1955, a landmark achievement that opened the door to the exploration of trifluoromethoxy-substituted aromatics.

The synthesis of benzyl bromides, on the other hand, has been a fundamental transformation in organic chemistry for over a century. A common and well-documented method for the preparation of benzyl bromides is the radical bromination of the corresponding toluene (B28343) derivative using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. prepchem.comrsc.org

The initial synthetic explorations for this compound would have logically started from its toluene precursor, 4-bromo-3-(trifluoromethoxy)toluene (B8214365). This starting material itself can be prepared through a multi-step sequence, for instance, from 3-(trifluoromethoxy)aniline (B52521) via diazotization and Sandmeyer-type reactions to introduce the bromine atom.

The subsequent benzylic bromination of 4-bromo-3-(trifluoromethoxy)toluene would then yield the target compound. This reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position, followed by reaction with molecular bromine or NBS to afford the benzyl bromide.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPWXGBVLOUFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Trifluoromethoxy Benzyl Bromide

Established Synthetic Routes to 4-Bromo-3-(trifluoromethoxy)benzene Precursors

The key precursor for the final product is a toluene (B28343) derivative substituted with bromine and a trifluoromethoxy group at the 4- and 3-positions, respectively. This intermediate can be synthesized through two primary pathways: regioselective bromination of a trifluoromethoxy-substituted toluene or the introduction of a trifluoromethoxy group onto a pre-brominated scaffold.

The direct bromination of 3-(trifluoromethoxy)toluene is a common approach. In this electrophilic aromatic substitution, the directing effects of the existing substituents—the methyl (-CH₃) group and the trifluoromethoxy (-OCF₃) group—are crucial for achieving the desired 4-bromo isomer. The methyl group is an activating, ortho-, para-director, while the trifluoromethoxy group is a deactivating, ortho-, para-director. Both groups favor substitution at position 4 (para to the methyl group and ortho to the trifluoromethoxy group).

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov Various brominating agents can be employed, with N-bromosuccinimide (NBS) often used for regioselective reactions, sometimes in the presence of an acid catalyst or on a solid support like silica (B1680970) gel to enhance selectivity. nih.govresearchgate.net For substrates with competing directing groups, reaction conditions must be carefully controlled to favor the desired isomer and prevent the formation of byproducts. The choice of solvent and catalyst can significantly influence the regiochemical outcome of the bromination. researchgate.netresearchgate.net

A general method involves treating the substituted toluene with a brominating agent in a suitable solvent. The relative activating and directing strengths of the methyl and trifluoromethoxy groups will determine the major product.

Table 1: Comparison of Bromination Reagents for Aromatic Systems

| Reagent System | Selectivity Profile | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) / Silica Gel | Good for regioselective brominations | Varies | nih.gov |

| Tetraalkylammonium tribromides | Highly para-selective for phenols | Varies | nih.gov |

| Bromine (Br₂) / Lewis Acid (e.g., FeCl₃) | Standard, may produce isomer mixtures | Anhydrous solvent, low temperature | google.com |

| N-Bromosuccinimide in Ionic Liquids | Highly regioselective | Ionic liquid solvent | nih.govresearchgate.net |

Introduction of the Trifluoromethoxy Group

An alternative pathway involves introducing the trifluoromethoxy (-OCF₃) group onto a pre-functionalized aromatic ring. This is often more challenging than bromination. nih.govbeilstein-journals.org The synthesis may start from a precursor like 4-bromo-3-nitrotoluene, which can be converted to 4-bromo-3-aminophenol and then subjected to trifluoromethoxylation.

A more direct route starts from a phenol, such as 4-bromo-3-hydroxytoluene. The conversion of a hydroxyl group to a trifluoromethoxy group is a key transformation in organofluorine chemistry. wikipedia.org This can be achieved using various reagents, although the conditions are often harsh. Another approach involves a diazotization-dediazotization sequence starting from a substituted aniline (B41778), such as 2- or 4-trifluoromethoxyaniline, followed by bromination and subsequent deamination to yield 1-bromo-3-trifluoromethoxybenzene. google.com

The incorporation of the trifluoromethoxy group is a significant area of research, with modern methods utilizing photoredox catalysis to access these motifs under milder conditions. nih.gov

Benzylic Bromination Techniques for Benzyl (B1604629) Bromide Formation

Once the precursor, 4-bromo-3-(trifluoromethoxy)toluene (B8214365), is obtained, the final step is the selective bromination of the methyl group to form the benzyl bromide.

The most prevalent method for benzylic bromination is a free-radical chain reaction, often known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.com This reaction typically employs N-bromosuccinimide (NBS) as the bromine source. NBS is favored over molecular bromine (Br₂) because it maintains a low, constant concentration of Br₂ in the reaction mixture, which suppresses competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and/or by photochemical irradiation (e.g., with a sunlamp). wikipedia.orgprepchem.com The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile (B52724) are now preferred. organic-chemistry.orgorganic-chemistry.org The stability of the benzylic radical intermediate makes this position highly susceptible to halogenation.

Table 2: Typical Conditions for Wohl-Ziegler Benzylic Bromination

| Reagent | Initiator | Solvent | Conditions | Reference |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ (historical), Acetonitrile | Reflux, often with light irradiation | wikipedia.orgmasterorganicchemistry.com |

| Bromine (Br₂) | Light Irradiation | CCl₄ | Reflux | prepchem.com |

| N-Bromosuccinimide (NBS) | Visible Light (Photocatalyst-free) | Water ('on water') | Room Temperature | researchgate.net |

Halogen Exchange and Other Benzyl Bromide Synthesis Approaches

While radical bromination is dominant, other methods can achieve the conversion of a benzylic position to a bromide. A common alternative route proceeds via a benzyl alcohol intermediate. This involves two steps from the toluene precursor:

Oxidation: The toluene derivative is first oxidized to the corresponding benzyl alcohol, 4-bromo-3-(trifluoromethoxy)benzyl alcohol.

Substitution: The benzylic hydroxyl group is then substituted with bromine.

A variety of reagents can effect the conversion of a benzyl alcohol to a benzyl bromide. tandfonline.com The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is one such method. Another efficient system combines PPh₃ and N-bromosuccinimide, which can convert benzylic alcohols to bromides quickly and in high yield, sometimes under microwave irradiation. tandfonline.comrsc.org Other reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are also effective. gauthmath.com

Table 3: Reagents for Converting Benzyl Alcohols to Benzyl Bromides

| Reagent System | Solvent | Conditions | Reference |

| PPh₃ / NBS | THF or Solvent-free (Microwave) | Room Temperature or Microwave | tandfonline.comrsc.org |

| PBr₃ | Dichloromethane or Ether | 0 °C to Room Temperature | gauthmath.com |

| HBr | Aqueous or Acetic Acid | Varies | gauthmath.com |

| Tribromoisocyanuric acid / PPh₃ | Dichloromethane | Room Temperature | researchgate.net |

Novel and Sustainable Synthetic Protocols for 4-Bromo-3-(trifluoromethoxy)benzyl bromide

Modern synthetic chemistry places a strong emphasis on developing more sustainable and efficient protocols. For benzylic bromination, this includes moving away from hazardous chlorinated solvents and developing catalytic, light-driven methods.

Recent advancements have demonstrated that visible-light-induced radical bromination can be performed efficiently without a photocatalyst, using NBS in environmentally benign solvents or even 'on water'. researchgate.net Continuous-flow reactors offer another sustainable approach, allowing for safe handling of reagents, precise control over reaction conditions, and the use of household fluorescent lamps for photo-activation, thereby avoiding hazardous solvents like CCl₄. organic-chemistry.org

Green Chemistry Approaches in Synthesis

The synthesis of benzylic bromides, including this compound, has traditionally relied on methods that are now considered environmentally burdensome. Classic Wohl-Ziegler reactions often employed toxic solvents like carbon tetrachloride (CCl₄) and radical initiators. researchgate.net Modern green chemistry approaches aim to mitigate these issues by focusing on safer solvents, reducing waste, and utilizing more benign reagents.

A significant advancement is the replacement of hazardous chlorinated solvents. acs.org Studies have demonstrated successful benzylic brominations in greener alternatives such as acetonitrile and methyl acetate. researchgate.netacs.org These solvents are less toxic and more environmentally benign. researchgate.net Furthermore, some intensified processes have achieved the complete removal of organic solvents, drastically improving the process mass intensity (PMI). rsc.orgrsc.org

The choice of brominating agent is also critical. While N-bromosuccinimide (NBS) is common, its use can be limited by solubility and atom economy. rsc.orgcphi-online.com Greener protocols focus on the in-situ generation of bromine (Br₂). rsc.org This method avoids the transport and handling of highly hazardous molecular bromine. rsc.org One such system uses sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) to produce bromine in the reaction mixture, which is then consumed immediately. rsc.orgrsc.org This approach, particularly when coupled with HBr recycling from the reaction's byproduct, significantly improves mass utilization and reduces waste. rsc.org

Photochemical initiation using visible light or UV-LEDs is another green strategy, as it can eliminate the need for chemical radical initiators like azobisisobutyronitrile (AIBN). researchgate.netscientificupdate.com

| Parameter | Traditional Approach | Green Chemistry Approach | Advantages of Green Approach |

|---|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄), Dichloromethane | Acetonitrile, Methyl Acetate, No organic solvent researchgate.netacs.orgrsc.org | Reduced toxicity, improved environmental profile. |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), In-situ generated Br₂ rsc.orgcphi-online.com | Improved safety, avoids handling of hazardous Br₂. |

| Initiation | Thermal initiators (AIBN, Benzoyl Peroxide) blogspot.com | Photochemical (LEDs, lamps), No initiator required researchgate.netscientificupdate.com | Avoids potentially toxic/explosive initiators, energy efficient. |

| Waste | High Process Mass Intensity (PMI) | Low PMI, potential for HBr recycling rsc.orgrsc.org | Reduced waste, improved resource efficiency. |

Catalytic and Organocatalytic Methodologies

The use of catalysts in the synthesis of this compound can enhance reaction rates and improve selectivity. While the primary benzylic bromination is a radical reaction, catalytic methods have been developed to facilitate this transformation under various conditions.

Lewis acids have been shown to catalyze benzylic bromination. For example, a combination of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and catalytic zirconium tetrachloride (ZrCl₄) has been reported to effectively promote the reaction while preventing the competing electrophilic bromination of the aromatic ring. scientificupdate.com More recently, indium chloride has been developed as a water-tolerant green catalyst for benzylic bromination, demonstrating high activity with various toluene derivatives in continuous flow systems. nih.gov

Organocatalysis, a field that uses small organic molecules to accelerate reactions, also presents potential avenues. While direct organocatalytic benzylic bromination is an emerging area, related transformations highlight its feasibility. For instance, light-driven organocatalytic methods have been developed for the alkoxylation of benzylic C-H bonds using photocatalysts like 9,10-dibromoanthracene. acs.orgdocumentsdelivered.com These principles could potentially be adapted for bromination reactions, offering metal-free catalytic systems.

| Catalyst Type | Example Catalyst | Brominating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid | Zirconium Tetrachloride (ZrCl₄) | DBDMH | Prevents aromatic ring bromination. | scientificupdate.com |

| Lewis Acid | Indium Chloride (InCl₃) | N/A (General benzylic bromination) | Water-tolerant, suitable for flow chemistry. | nih.gov |

| Organocatalyst (Photoredox) | 9,10-Dibromoanthracene | N/A (for related C-H alkoxylation) | Metal-free, visible-light driven. | acs.org |

Flow Chemistry and Continuous Processing Applications

Flow chemistry has emerged as a superior technology for conducting photochemical benzylic brominations, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. acs.orgacs.org The synthesis of compounds like this compound is well-suited for this technology.

Continuous flow reactors, typically consisting of transparent tubing such as fluorinated ethylene (B1197577) polymer (FEP), are irradiated by light sources like compact fluorescent lamps (CFL) or, more commonly, high-power LEDs. acs.orgvapourtec.com This setup provides uniform irradiation of the reaction mixture, overcoming the light-penetration issues that plague large-scale batch photochemical reactors. acs.org The excellent heat and mass transfer in microreactors allows for precise temperature control and safe handling of reactive intermediates. cphi-online.com

Both NBS and in-situ generated bromine have been successfully used in flow systems. acs.orgrsc.org Flow protocols using NBS in acetonitrile have been developed that require only a small excess of the reagent (1.05 equivalents) to achieve complete conversion of the starting material. acs.orgnih.gov More advanced systems utilize a bromine generator (e.g., NaBrO₃/HBr) connected in-line with a photochemical reactor. rsc.orgrsc.org This allows for the on-demand production of bromine, which is immediately consumed in the subsequent reaction step, a concept known as "just-in-time" generation that significantly enhances safety. cphi-online.com

These continuous processes boast exceptionally high throughput, with some reactions achieving complete conversion in residence times as low as 15 seconds. rsc.orgrsc.org The scalability is straightforward, as production can be increased simply by running the reactor for longer periods (scaling out) or by using a larger reactor with a more powerful light source (scaling up). acs.orgacs.org

| Substrate Example | Brominating Agent | Solvent | Reactor Type | Key Finding | Reference |

|---|---|---|---|---|---|

| General Benzylic Compounds | NBS | Acetonitrile | FEP tubing with CFL lamp | Scalable with throughput of 30-180 mmol/h. | acs.orgnih.gov |

| 2,4-Dichlorotoluene | In-situ generated Br₂ | None (Neat) | Microstructured photoreactor | Residence times as low as 15s; very low PMI. | rsc.orgrsc.org |

| p-Methoxytoluene | BrCCl₃ | Acetonitrile | Flow reactor with Hg lamp | Effective for electron-rich substrates; 91% yield on 11g scale. | rsc.org |

| Pharmaceutical Intermediate | NBS | N/A | VapourTec® UV-150 / Corning® AFR | High conversion (96%) within 7 minutes. | vapourtec.com |

Control of Regioselectivity and Diastereoselectivity in Synthesis (if applicable)

Regioselectivity

In the synthesis of this compound, regioselectivity is a critical consideration. The primary challenge is to selectively brominate the benzylic methyl group without causing electrophilic substitution on the aromatic ring. The starting material, 4-bromo-3-(trifluoromethoxy)toluene, contains two deactivating substituents (bromo and trifluoromethoxy groups), which reduces the nucleophilicity of the aromatic ring and thus disfavors electrophilic attack.

The Wohl-Ziegler reaction conditions, which involve a radical mechanism, are inherently selective for the benzylic position. chadsprep.com The reaction is initiated by light or a radical initiator, which generates a bromine radical (Br•). masterorganicchemistry.com This radical preferentially abstracts a hydrogen atom from the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comchemistrysteps.com The C-H bonds at the benzylic position are significantly weaker (approx. 90 kcal/mol) than other alkyl C-H bonds, further favoring this pathway. masterorganicchemistry.com

Using N-bromosuccinimide (NBS) is a standard method to maintain a very low concentration of molecular bromine (Br₂), which favors the radical pathway over competing ionic reactions like aromatic bromination. masterorganicchemistry.com Another regiochemical challenge is preventing over-bromination to form the dibrominated product, 4-bromo-1-(dibromomethyl)-3-(trifluoromethoxy)benzene. This is typically controlled by carefully managing the stoichiometry of the brominating agent and the reaction time. scientificupdate.com Flow chemistry can also offer improved control over selectivity compared to batch operations. nih.gov

Diastereoselectivity

The synthesis of this compound from 4-bromo-3-(trifluoromethoxy)toluene does not create a chiral center. The benzylic carbon of the product is prochiral, but the bromination reaction itself does not introduce diastereomers. Therefore, control of diastereoselectivity is not applicable to this specific synthetic step. Diastereoselectivity would become a relevant consideration in subsequent reactions where the benzyl bromide is used as a substrate to react with a chiral molecule or to create a new stereocenter adjacent to another.

Scale-Up Considerations and Process Optimization in Manufacturing

Scaling up the synthesis of this compound from the laboratory to industrial manufacturing requires careful consideration of several factors to ensure safety, cost-effectiveness, and process robustness.

Reagent and Solvent Selection: On a large scale, the cost of reagents is paramount. While NBS is convenient in the lab, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may be more economical as they have a higher percentage of transferable bromine by weight and can be cheaper per kilogram. blogspot.com The use of hazardous solvents like carbon tetrachloride is non-viable for manufacturing; thus, processes must be optimized using safer, approved solvents or, ideally, solvent-free conditions. blogspot.com

Process Safety and Control: Benzylic brominations are often initiated by light or radical initiators and can be exothermic. On a large scale, efficient heat removal is crucial to prevent thermal runaways. Continuous flow processing offers a significant advantage here, as the high surface-area-to-volume ratio of microreactors allows for superior temperature control compared to large batch reactors. cphi-online.com Furthermore, the in-situ generation of hazardous reagents like bromine in flow reactors minimizes the risks associated with their storage and handling on a large scale. cphi-online.com

Process Optimization and Throughput: Optimization aims to maximize yield and throughput while minimizing costs and environmental impact, often measured by the Process Mass Intensity (PMI). rsc.org Continuous flow chemistry is a key tool for process intensification. rsc.org By optimizing parameters such as residence time, temperature, concentration, and light intensity, extremely high throughput can be achieved. rsc.orgrsc.org For instance, scaling a flow process can be as simple as extending the operation time, which is not easily done in batch photochemical reactors where light penetration limits the effective reactor volume. acs.org Implementing Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters, ensuring consistent product quality and process integrity during manufacturing. bioprocessonline.com

| Parameter | Scale-Up Consideration | Recommended Approach/Technology |

|---|---|---|

| Cost-Effectiveness | Minimize cost of raw materials. | Use economical brominating agents like DBDMH instead of NBS. blogspot.com |

| Safety | Manage exothermicity; avoid handling large quantities of hazardous reagents. | Utilize continuous flow reactors for superior thermal control; employ in-situ reagent generation. cphi-online.com |

| Environmental Impact | Reduce solvent waste and overall process mass (PMI). | Develop solvent-free processes; use recyclable reagents and catalysts. rsc.orgrsc.org |

| Scalability | Ensure the process is robust and easily scalable from lab to plant. | Leverage "scale-out" capability of continuous flow reactors by running for longer durations. acs.org |

| Process Control | Maintain consistent product quality and yield. | Implement Process Analytical Technology (PAT) for real-time monitoring and control. bioprocessonline.com |

Chemical Reactivity and Transformation Chemistry of 4 Bromo 3 Trifluoromethoxy Benzyl Bromide

Nucleophilic Substitution Reactions Involving the Benzylic Bromine

The benzylic bromine in 4-bromo-3-(trifluoromethoxy)benzyl bromide is the more reactive of the two halogen atoms, readily undergoing displacement by a wide array of nucleophiles. This reactivity is characteristic of benzyl (B1604629) halides, where the adjacent aromatic ring stabilizes the transition state of SN1 and SN2 reactions.

Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithium Compounds, Cyanides)

The reaction of this compound with carbon-based nucleophiles provides a direct route for carbon-carbon bond formation at the benzylic position.

Cyanides : The substitution of the benzylic bromide with a cyanide ion, typically from sodium or potassium cyanide, is a straightforward method to introduce a nitrile group. This reaction, often conducted in polar aprotic solvents, yields (4-bromo-3-(trifluoromethoxy)phenyl)acetonitrile. This transformation is a key step in chain extension, as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. A known process involves the reaction of similar benzyl bromides with cyanides in an alcohol/water mixture to produce the corresponding acetonitrile (B52724) derivative. google.com

Grignard Reagents and Organolithium Compounds : These strong organometallic nucleophiles present a more complex reaction profile. While they can displace the benzylic bromide, their high reactivity and basicity can lead to competing reactions, especially with the second bromine atom on the aromatic ring. The primary challenge is achieving chemoselectivity. Direct SN2 reaction at the benzylic carbon can occur, but metal-halogen exchange at the aryl bromide position is also a possibility, particularly with organolithium reagents. Furthermore, these strong bases can cause elimination reactions. The choice of reaction conditions, such as temperature and solvent, is critical to favor the desired nucleophilic substitution over other pathways. The principles of Kumada coupling, which utilizes Grignard reagents, illustrate that under catalytic conditions, reaction at the aryl halide is preferred. wikipedia.orgnrochemistry.com

Heteroatom-Based Nucleophiles (e.g., Amines, Alcohols, Thiols, Azides)

The benzylic position of this compound is readily attacked by heteroatom nucleophiles, leading to the formation of various functionalized derivatives.

Amines : The N-alkylation of primary and secondary amines with benzyl bromides is a fundamental method for synthesizing tertiary amines. The reaction of this compound with various amines proceeds efficiently, often in the presence of a base to neutralize the hydrogen bromide byproduct, to yield the corresponding N-benzylamines. gjesrm.com For example, reaction with N,N-dimethylpiperidin-4-amine would yield 1-{[4-bromo-3-(trifluoromethoxy)phenyl]methyl}-N,N-dimethylpiperidin-4-amine, a reaction pathway established for analogous isomers.

Alcohols : In the presence of a base, alcohols react as nucleophiles to displace the benzylic bromide, forming benzyl ethers. The Williamson ether synthesis provides a general framework for this transformation. For instance, reacting this compound with sodium ethoxide would yield 1-(ethoxymethyl)-4-bromo-3-(trifluoromethoxy)benzene. The corresponding 4-bromo-3-(trifluoromethoxy)benzyl alcohol is a related compound where the bromide is replaced by a hydroxyl group. synquestlabs.com

Thiols : Thiols and thiolate salts are excellent nucleophiles and react readily with benzyl bromides to form thioethers (sulfides). sciensage.info A common method involves reacting the benzyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions and subsequently alkylated in a one-pot procedure to yield thioethers. arkat-usa.org This approach can be used to synthesize both symmetrical and unsymmetrical benzyl thioethers.

Azides : The reaction with sodium azide (B81097) (NaN₃) in a suitable solvent like DMF or acetone (B3395972) provides a clean and efficient route to 4-bromo-3-(trifluoromethoxy)benzyl azide. This transformation is a key step in introducing a nitrogen atom, as the resulting organic azide can be readily converted into a primary amine via reduction (e.g., Staudinger reaction or hydrogenation) or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

| Amine | Diethylamine (Et₂NH) | Benzyl Amine |

| Alcohol | Sodium Methoxide (NaOMe) | Benzyl Ether |

| Thiol | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

| Azide | Sodium Azide (NaN₃) | Benzyl Azide |

Metal-Catalyzed Cross-Coupling Reactions of the Benzylic Bromide and Aryl Bromide

The presence of both a benzylic bromide and an aryl bromide allows for a range of metal-catalyzed cross-coupling reactions. The aryl C(sp²)–Br bond is generally less reactive than the benzylic C(sp³)–Br bond in nucleophilic substitutions but is the primary site for oxidative addition in many palladium-catalyzed cycles. This difference in reactivity enables selective functionalization.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron compound. nih.gov For this compound, this reaction is expected to occur selectively at the aryl bromide position to form biaryl structures. researchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. researchgate.net

The general procedure involves reacting the aryl bromide with an arylboronic acid or one of its esters in the presence of a palladium catalyst and a base. nih.gov A wide variety of functional groups are tolerated, making this reaction highly versatile. nih.gov While the benzylic bromide can also undergo Suzuki coupling, the conditions required are typically different from those used for aryl bromides, allowing for selective reaction at the C(sp²)-Br bond.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 °C |

| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | THF/H₂O | 77 °C nih.gov |

| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80 °C |

Stille, Negishi, and Kumada Coupling Reactions

Stille Coupling : This reaction involves the coupling of an organic halide with an organotin reagent, catalyzed by palladium. The reactivity of the halide follows the general trend I > Br ~ OTf > Cl. nih.gov Therefore, the aryl bromide of this compound would be the expected site of reaction. The reaction rate is enhanced by electron-withdrawing substituents on the aromatic ring, a condition met by the trifluoromethoxy group. nih.gov

Negishi Coupling : The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp², sp³, and sp carbon centers. wikipedia.orgnih.gov This presents the possibility of coupling at either the aryl bromide or the benzylic bromide. However, by carefully selecting the catalyst and reaction conditions, selective coupling at the more reactive aryl bromide position can typically be achieved.

Kumada Coupling : The Kumada coupling employs a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst to react with an organic halide. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods. wikipedia.org For this compound, there is a competition between SN2 substitution at the benzylic position and cross-coupling at the aryl position. The use of specific ligands, such as Xantphos with a nickel catalyst, has been shown to be effective in promoting the coupling of Grignard reagents with aryl bromides bearing a trifluoromethyl group, suggesting its applicability here. researchgate.net A study also demonstrated that a trifluoromethoxy group is well-tolerated in ligand-free nickel-catalyzed Kumada couplings. rhhz.net

Heck and Sonogashira Coupling Reactions

Heck Reaction : The Mizoroki-Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction almost exclusively occurs at the aryl bromide C(sp²)-Br bond. nih.govbeilstein-journals.org While Heck-type reactions involving benzylic halides (C(sp³)-Br) have been reported, they often require different conditions or proceed through different mechanisms. nih.gov Thus, standard Heck conditions would lead to the vinylation of the aromatic ring of this compound.

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is highly effective for aryl bromides. organic-chemistry.org The aryl bromide of this compound would readily couple with various terminal alkynes under standard Sonogashira conditions. The presence of electron-withdrawing groups like trifluoromethoxy can sometimes pose challenges, but successful couplings on similar substrates have been reported. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₅Br₂F₃O |

| (4-bromo-3-(trifluoromethoxy)phenyl)acetonitrile | C₉H₅BrF₃NO |

| N,N-dimethylpiperidin-4-amine | C₇H₁₆N₂ |

| 1-{[4-bromo-3-(trifluoromethoxy)phenyl]methyl}-N,N-dimethylpiperidin-4-amine | C₁₅H₂₀BrF₃N₂O |

| 1-(ethoxymethyl)-4-bromo-3-(trifluoromethoxy)benzene | C₁₀H₁₀BrF₃O₂ |

| 4-bromo-3-(trifluoromethoxy)benzyl alcohol | C₈H₆BrF₃O₂ |

| Thiourea | CH₄N₂S |

| 4-bromo-3-(trifluoromethoxy)benzyl azide | C₈H₅BrF₃N₃O |

| Sodium azide | NaN₃ |

| Xantphos | C₃₉H₃₂OP₂ |

| 3-bromo-trifluoromethylbenzene | C₇H₄BrF₃ |

| 1-Bromo-4-iodobenzene | C₆H₄BrI |

| Trimethylsilylacetylene | C₅H₁₀Si |

| bis(4-bromophenyl)acetylene | C₁₄H₈Br₂ |

| Phenylboronic acid | C₆H₇BO₂ |

| 4-bromoanisole | C₇H₇BrO |

| 4-bromobenzonitrile | C₇H₄BrN |

| 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃BrClF₃O₂S |

| 3-(Trifluoromethoxy)benzyl bromide | C₈H₆BrF₃O |

| 4-(Trifluoromethyl)benzyl bromide | C₈H₆BrF₃ |

| 1-(Bromomethyl)-4-(trifluoromethoxy)benzene | C₈H₆BrF₃O |

| 2-(4-trifluoromethoxyphenyl)ethylamine | C₉H₁₀F₃NO |

| 1-bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O |

| N-vinyl-succinimide | C₆H₇NO₂ |

| 4-bromomethyl-1-trifluoromethoxybenzene | C₈H₆BrF₃O |

| 4-chloromethyl-1-trifluoromethoxybenzene | C₈H₆ClF₃O |

| 4-methoxybenzoyl chloride | C₈H₇ClO₂ |

| 4-(trichloromethoxy)benzoyl chloride | C₈H₄Cl₄O₂ |

| 4-(trifluoromethoxy)benzoyl fluoride | C₈H₄F₄O₂ |

| 4-(trifluoromethoxy)benzyl alcohol | C₈H₇F₃O₂ |

| (4-trifluoromethoxy)acetonitrile | C₉H₆F₃NO |

| 4-bromo aniline (B41778) | C₆H₆BrN |

| 4-ethynyltoluene | C₉H₈ |

| Phenylacetylene | C₈H₆ |

| Propargyl alcohol | C₃H₄O |

| 1-octyne | C₈H₁₄ |

| Propargyl amine | C₃H₅N |

| 2-bromonaphthlene | C₁₀H₇Br |

| 2,3,4,5,6-pentafluorobenzyl bromide | C₇H₂BrF₅ |

| Axitinib | C₂₂H₁₈N₄OS |

| Letermovir | C₂₉H₂₈F₄N₄O₄ |

| Tetrabutylammonium bromide (TBAB) | C₁₆H₃₆BrN |

| Aliskiren | C₃₀H₅₃N₃O₆ |

Other Transition Metal-Mediated Transformations

Beyond the typical reactions, the dual reactivity of this compound, stemming from its benzylic bromide and aryl bromide moieties, allows for a range of other transition metal-mediated transformations. Both palladium and copper catalysts are instrumental in facilitating cross-coupling reactions at these sites.

Palladium-catalyzed reactions, such as the Kumada-Corriu coupling, can be employed to form new carbon-carbon bonds at the benzylic position. This reaction typically involves the coupling of a secondary benzylic bromide with an aryl or alkenyl Grignard reagent. acs.org The use of specific ligands, such as Xantphos, is often crucial to minimize side reactions like β-hydride elimination and to promote the desired cross-coupling product. acs.org Similarly, Suzuki-Miyaura cross-coupling reactions, which couple organoboron compounds with organic halides, can be adapted for benzylic bromides, further expanding the synthetic utility. acs.org These reactions often proceed with an inversion of configuration at the benzylic carbon. acs.org

Copper-catalyzed transformations offer another avenue for functionalizing the benzylic position. For instance, copper-catalyzed trifluoromethylation can convert benzylic bromides into the corresponding trifluoromethylated products. acs.orgprinceton.edu These reactions may proceed through a dual catalytic system involving a copper catalyst and a photocatalyst, which enables the generation of a key carbon-centered radical intermediate that is subsequently trapped by the copper catalyst. acs.orgprinceton.edu Another copper-catalyzed process is the decarboxylative trifluoromethylation of benzylic bromodifluoroacetates, which are derived from the corresponding benzylic alcohols. ku.edunih.gov This method provides access to trifluoroethylarenes. ku.edunih.gov

The aryl bromide portion of the molecule can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce various aryl or vinyl groups at the C4 position of the benzene (B151609) ring. The presence of the two halide sites with different reactivities could allow for selective or sequential functionalization under carefully controlled conditions.

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring of this compound is a key functional group that enables a variety of synthetic transformations, primarily through metal-halogen exchange or reductive cleavage.

Metal-halogen exchange is a fundamental reaction for converting aryl halides into reactive organometallic reagents. wikipedia.org In the case of this compound, the aromatic bromine atom can readily undergo exchange with strong organometallic bases, most commonly organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). acs.orgias.ac.in This reaction is typically very fast and is performed at low temperatures (e.g., -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. tcnj.edumdpi.com

The exchange process converts the aryl bromide into a highly reactive aryllithium species. This intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles to introduce new functional groups at the C4 position. The equilibrium of this reaction is generally favorable when using an alkyllithium reagent to form an aryllithium, due to the greater stability of the resulting aryl carbanion compared to the alkyl carbanion. researchgate.net The rate of exchange follows the trend I > Br > Cl, making aryl bromides common and effective substrates for this transformation. wikipedia.orgresearchgate.net

| Electrophile | Resulting Functional Group |

| H₂O | Hydrogen (Debromination) |

| CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Alkyl Halides (e.g., CH₃I) | Alkyl Group |

| N,N-Dimethylformamide (DMF) | Aldehyde |

Reductive debromination is the process of removing the aromatic bromine atom and replacing it with a hydrogen atom. This transformation is valuable when the bromine atom is used as a temporary directing or blocking group during a synthesis and needs to be removed in a later step. organic-chemistry.orgthieme-connect.com

Several methods exist for the reductive debromination of aryl bromides. A common and efficient method is catalytic hydrogenation, which involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgthieme-connect.com These reactions are often run under neutral conditions and can show selectivity, reducing the aryl bromide in the presence of other functional groups like nitro or cyano groups. organic-chemistry.orgthieme-connect.com

Alternative methods include light-mediated reductive debromination using photoredox catalysis. acs.orgacs.org This approach can utilize visible light in combination with a photosensitizer and a hydrogen atom source, such as tris(trimethylsilyl)silane (B43935) (TTMSS), to achieve the hydrodebromination under mild conditions. acs.org Other reducing systems, such as those using sodium borohydride (B1222165) (NaBH₄) with a palladium catalyst in aqueous micellar solutions, have also been developed for environmentally friendly debrominations. nih.gov

| Reagents | Conditions | Reference |

| H₂, 10% Pd/C | Catalytic hydrogenation, neutral conditions | organic-chemistry.org |

| [Ir(ppy)₂(dtbbpy)]PF₆, DIPEA, TTMSS | Visible light, room temperature, open to air | acs.org |

| Pd[P(t-Bu)₃]₂, NaBH₄, Et₃N | Water, room temperature or 40 °C | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Further substitution on the benzene ring of this compound via electrophilic aromatic substitution (EAS) is challenging due to the presence of two deactivating groups. masterorganicchemistry.comyoutube.com In an EAS reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.orgmsu.edu The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already on the ring. libretexts.orglibretexts.org

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the bromo and trifluoromethoxy groups.

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive effect (electronegativity), which withdraws electron density from the ring and slows the rate of reaction compared to benzene. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions. msu.eduyoutube.com In this molecule, the bromo group at C4 would direct incoming electrophiles to its ortho positions (C3 and C5).

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which is transmitted through the oxygen atom to the ring. Unlike a methoxy (B1213986) group (-OCH₃), which is a strong activator, the -OCF₃ group's resonance donation from the oxygen lone pairs is significantly diminished by the fluorine atoms. Consequently, the -OCF₃ group is a strong deactivator and a meta-director. youtube.com In this molecule, the trifluoromethoxy group at C3 would direct incoming electrophiles to its meta positions (C1 and C5).

Combined Effect: When considering the combined influence, the directing effects are as follows:

The -Br group at C4 directs to C3 and C5.

The -OCF₃ group at C3 directs to C1 and C5.

Radical Reactions and Single Electron Transfer Processes

The benzylic position of this compound is particularly susceptible to radical reactions because the resulting benzylic radical is stabilized by the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org The C-Br bond at the benzylic carbon is significantly weaker than the C-Br bond on the aromatic ring, making it the primary site for radical-mediated transformations.

The formation of the 4-bromo-3-(trifluoromethoxy)benzyl radical can be initiated by heat or light, often in the presence of a radical initiator. This radical is resonance-stabilized, with the unpaired electron delocalized into the benzene ring, which accounts for its relative stability and ease of formation. chemistrysteps.com Once formed, this radical can participate in various propagation steps, such as abstracting an atom from another molecule or coupling with another radical.

A key method for generating benzylic radicals is through a single-electron transfer (SET) process. acs.org In this mechanism, an electron is transferred from a donor (such as a photocatalyst or an electrode) to the benzyl bromide molecule. acs.org This transfer populates an antibonding orbital, leading to the cleavage of the carbon-bromine bond and the formation of the benzylic radical and a bromide anion. acs.orgacs.org This approach has become a powerful strategy in modern organic synthesis because it allows for the generation of radicals under mild conditions. acs.org The resulting benzylic radical is a key intermediate that can be coupled with a variety of partners, such as electron-deficient alkenes in Giese-type reactions, to form more complex molecules. acs.org Catalytic systems employing lutidine have been shown to facilitate this process by forming a lutidinium salt intermediate, which has a more accessible reduction potential. acs.org

Functional Group Interconversions and Derivatization Strategies

The reactivity of this compound is dominated by the presence of the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The aromatic bromine and the electron-withdrawing trifluoromethoxy group also influence the molecule's chemical behavior, allowing for a variety of functional group interconversions and derivatization strategies. These transformations are crucial for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The primary site of reaction is the bromomethyl group (-CH₂Br). As a benzylic halide, it readily participates in Sₙ2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the trifluoromethoxy group and the bromine atom on the aromatic ring can further activate the benzylic position towards nucleophilic attack.

Nucleophilic Substitution Reactions

A major strategy for the derivatization of this compound involves the displacement of the benzylic bromide. This allows for the introduction of diverse functional groups.

Cyanation: The conversion of the benzyl bromide to a benzyl cyanide (phenylacetonitrile derivative) is a key transformation. This reaction is typically achieved by treating the substrate with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent. The resulting nitrile is a versatile intermediate that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other carbon-carbon bond-forming reactions. For instance, a similar process is used to convert 4-bromomethyl-1-trifluoromethoxybenzene to (4-trifluoromethoxyphenyl)acetonitrile using sodium cyanide in an alcohol/water mixture. google.com

Amination: Reaction with primary or secondary amines leads to the formation of the corresponding substituted benzylamines. For example, the analogous compound 3-bromo-4-(trifluoromethoxy)benzyl bromide reacts with piperidine (B6355638) to yield 1-((3-bromo-4-(trifluoromethoxy)phenyl)methyl)piperidine. nih.gov This type of reaction is fundamental for building molecules with potential biological activity.

Formation of Ethers and Thioethers: Alkoxides and thiolates can displace the bromide to form ethers and thioethers, respectively. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ from the corresponding alcohol or thiol.

Selenation: The benzyl bromide functionality can be converted to a benzyl selenoether. For example, benzyl bromide can be used to synthesize electrophilic and radical difluoromethylselenylation reagents in a two-step sequence that involves nucleophilic substitution with a selenium-containing nucleophile. rsc.org This demonstrates a pathway to introduce selenium into the molecular structure.

Carbon-Carbon Bond Formation

Beyond simple substitution, the benzyl bromide group is a valuable precursor for creating new carbon-carbon bonds, essential for extending the molecular framework.

Alkylation Reactions: It can act as an electrophile in Friedel-Crafts type alkylations or in reactions with organometallic reagents.

Nickel-Catalyzed Cross-Coupling: Benzyl bromides are effective partners in nickel-catalyzed cross-coupling reactions. For instance, in the presence of a nickel catalyst, benzyl bromide can react with vinylsilanes and a silane (B1218182) reducing agent to form alkyl alkoxysilanes. acs.org This methodology allows for the regioselective formation of either linear or branched products depending on the ligand used. acs.org The electron-withdrawing groups on the aromatic ring of this compound may facilitate the single-electron transfer (SET) event that is often proposed in these catalytic cycles. acs.org

Preparation of Phosphonates

The Arbusov reaction provides a classic method for converting benzyl bromides into diethyl benzylphosphonates. This involves reacting the benzyl bromide with a trialkyl phosphite, such as triethyl phosphite, typically at elevated temperatures. rsc.org The resulting phosphonates are valuable reagents in their own right, most notably for use in the Horner-Wadsworth-Emmons olefination to form alkenes.

The following table summarizes some key derivatization strategies applicable to this compound, based on the reactivity of the benzyl bromide group.

Interactive Data Table: Derivatization Reactions of Benzyl Bromides

| Reaction Type | Reagents & Conditions | Product Functional Group | Reference for Analogy |

| Cyanation | Sodium Cyanide (NaCN), Alcohol/Water | Benzyl Cyanide (-CH₂CN) | google.com |

| Amination | Piperidine | Tertiary Amine (-CH₂-N(C₅H₁₀)) | nih.gov |

| Phosphonate Formation (Arbusov) | Triethyl phosphite, 160 ºC | Diethyl Benzylphosphonate (-CH₂PO(OEt)₂) | rsc.org |

| Selenation | Nucleophilic Selenium Reagent | Selenoether (-CH₂SeR) | rsc.org |

| Nickel-Catalyzed Hydroalkylation | Vinylsilane, Silane, NiBr₂·diglyme, Ligand, KF | Alkyl-Alkoxysilane | acs.org |

Advanced Synthetic Applications of 4 Bromo 3 Trifluoromethoxy Benzyl Bromide As a Building Block

Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the 4-bromo-3-(trifluoromethoxy)benzyl bromide scaffold allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This has made it a valuable tool for medicinal chemists and synthetic organic chemists in the assembly of intricate molecular architectures.

Construction of Heterocyclic Architectures

The synthesis of heterocyclic compounds is of paramount importance in drug discovery and materials science. This compound serves as a key starting material in the creation of complex heterocyclic systems, particularly those containing nitrogen and oxygen.

The trifluoromethoxy group in this context is significant as fluorine-containing groups can favorably alter the physical, chemical, and biological properties of molecules. guidechem.com The stability of the trifluoromethyl group makes it a desirable feature in modern medicinal chemistry.

The versatility of this building block extends to the synthesis of other heterocyclic systems. For instance, it is utilized in the preparation of pyrimidine-based insecticides. The synthesis of Flufenerim, a novel insecticide, employs this compound as a key reactant. guidechem.com

Formation of Carbocyclic Systems

The construction of carbocyclic systems, which are fundamental components of many natural products and bioactive molecules, can be effectively achieved using this compound. The presence of the benzylic bromide allows for nucleophilic substitution reactions to extend carbon chains, while the aromatic bromine can participate in cross-coupling reactions to form new carbon-carbon bonds.

A notable application is in the synthesis of 2-(4-trifluoromethoxyphenyl)ethylamine. google.com This process involves the reaction of this compound with sodium cyanide in an aqueous alcohol mixture. This step proceeds via a halogen-cyano exchange to yield (4-trifluoromethoxyphenyl)acetonitrile. google.com The reaction can be carried out using 1 to 2 moles of sodium cyanide per mole of the benzyl (B1604629) bromide at temperatures ranging from 20 to 90°C. google.com The resulting acetonitrile (B52724) derivative is then subjected to reduction using a nickel catalyst, such as Raney nickel, under hydrogen pressure to afford the target ethylamine. google.com

Furthermore, this building block is used to synthesize tetrahydronaphthalenols, which have shown anti-allergic activities. chemicalbook.com While the specific reaction details are proprietary, this application highlights the utility of the compound in constructing fused carbocyclic systems with therapeutic potential.

Role as a Fragment in the Synthesis of Natural Product Scaffolds

Fragment-based drug discovery (FBDD) has gained prominence as an efficient method for identifying lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. The structural features of this compound, particularly its sp3-hybridized benzylic carbon and the presence of a trifluoromethoxy group, make it an attractive fragment for the synthesis of natural product-like scaffolds.

The trifluoromethoxy group is of particular interest in FBDD due to the unique properties conferred by fluorine, which can enhance metabolic stability and binding affinity. The development of fluorinated, sp3-rich fragments is a current focus in the design of novel fragment libraries.

While direct incorporation of the entire this compound molecule into a natural product total synthesis is not widely documented, its structural motifs are highly relevant. The synthesis of complex molecules often involves the strategic coupling of fragments. The dual reactivity of this compound (at the benzylic position and the aromatic bromine) allows for its potential use as a bifunctional linker to connect different parts of a complex scaffold, mimicking the modular assembly seen in natural product biosynthesis.

Precursors for Advanced Materials

The unique electronic and structural properties of this compound also make it a valuable precursor for the synthesis of advanced materials with tailored functionalities.

Monomer Synthesis for Polymer Science

The development of novel polymers with specific thermal, optical, and electronic properties is a major area of materials science. The reactivity of this compound allows for its use as a monomer in polymerization reactions.

The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, into polymers is a well-established strategy to enhance their performance characteristics for applications in electronics and optics.

Components in Liquid Crystal Synthesis

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The design of molecules that exhibit liquid crystalline phases often involves the creation of anisotropic structures, typically with a rigid core and flexible terminal groups. The 4-bromo-3-(trifluoromethoxy)benzyl moiety is a promising component for the synthesis of liquid crystalline materials.

The trifluoromethyl group is known to be a desirable terminal polar group in the design of liquid crystals. mdpi.com Its inclusion can influence the mesomorphic behavior, such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. Research on related structures, such as (E)-3(or4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline, has demonstrated that the trifluoromethyl group can induce nematic phases. nih.gov

Furthermore, the benzyloxy group is another structural element that has been successfully incorporated into liquid crystal designs. mdpi.comnih.gov The synthesis of liquid crystals often involves the reaction of a substituted benzaldehyde (B42025) with an aniline (B41778) derivative. mdpi.com By analogy, this compound could be converted to the corresponding aldehyde and then used to synthesize novel Schiff base liquid crystals. The combination of the trifluoromethoxy group and the benzylic structure offers a pathway to new materials with potentially interesting electro-optical properties.

Below is an interactive data table summarizing the applications of this compound:

| Application Category | Specific Application | Key Reaction Type | Resulting Product/Material |

| Complex Organic Molecules | Construction of Heterocyclic Architectures | Nucleophilic Substitution, Cyclization | PA-824 (Pretomanid), Flufenerim |

| Formation of Carbocyclic Systems | Nucleophilic Substitution, Reduction | 2-(4-trifluoromethoxyphenyl)ethylamine, Tetrahydronaphthalenols | |

| Role as a Fragment in Natural Product Scaffolds | Fragment-Based Synthesis | Natural Product-like Scaffolds | |

| Advanced Materials | Monomer Synthesis for Polymer Science | Friedel-Crafts Polymerization | Poly(benzyl) derivatives |

| Components in Liquid Crystal Synthesis | Precursor to Mesogens | Liquid Crystals |

Building Blocks for Optoelectronic Materials

This compound serves as a crucial intermediate in the synthesis of materials for optoelectronic applications, particularly liquid crystals and other electronic chemicals. google.com The incorporation of the trifluoromethoxy (-OCF3) group is known to impart desirable properties such as high thermal and chemical stability, low viscosity, and a strong dipole moment, which are advantageous for liquid crystal displays and other electro-optical devices.

The synthesis of liquid crystal materials often involves the reaction of benzyl bromide derivatives to introduce the benzyl group into a larger molecular scaffold. While specific research detailing the direct use of this compound in optoelectronic materials is not extensively publicized in open literature, its role as an intermediate for liquid crystal materials is noted by chemical suppliers. tslpharm.com The general synthetic utility of related fluorinated benzyl bromides in creating liquid crystalline compounds with specific mesomorphic properties is well-established. nih.gov The presence of the bromine and trifluoromethoxy groups on the aromatic ring allows for further chemical modifications, enabling the fine-tuning of the electronic and physical properties of the final materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅Br₂F₃O |

| Molecular Weight | 333.93 g/mol |

| CAS Number | 1011531-45-5 |

| Appearance | Not specified in provided results |

| Purity | Not specified in provided results |

Agrochemical Intermediate Synthesis

A notable application is in the synthesis of the insecticide Flufenerim. guidechem.com Research has demonstrated a synthetic route to Flufenerim starting from materials including 4-(Trifluoromethoxy)benzyl bromide, achieving a total reaction yield of 40%. guidechem.com Bioassays of the resulting compound have shown significant insecticidal activity against pests such as the diamondback moth and peach aphid at low concentrations. guidechem.com

The general importance of benzyl bromides, and specifically those with trifluoromethoxy groups, as precursors for agrochemically active compounds is also highlighted in patent literature. google.com These intermediates are valuable for creating a diverse range of pesticides, leveraging the unique properties conferred by the fluorine substituents. guidechem.com

Table 2: Agrochemicals Synthesized Using Related Benzyl Bromide Intermediates

| Agrochemical | Intermediate | Type | Target Pests |

|---|

Specialty Chemical Manufacturing

In the realm of specialty chemical manufacturing, this compound is a versatile reagent for producing a range of high-value organic compounds. guidechem.com Its utility is particularly evident in the synthesis of pharmaceutical intermediates and specialized polymers.

The compound is a known precursor in the synthesis of tetrahydronaphthalenols, which have shown anti-allergic activities. guidechem.comchemicalbook.com Furthermore, it is an important intermediate for various dyes and other specialty chemicals. tslpharm.com

A significant application lies in the preparation of polymers through Friedel-Crafts polymerization. chemicalbook.com In this type of reaction, the benzyl bromide moiety acts as an electrophile, reacting with aromatic rings in the presence of a Lewis acid catalyst like aluminum chloride to form new carbon-carbon bonds, leading to the formation of a polymer chain. chemicalbook.comresearchgate.net These reactions are fundamental in creating a variety of polymers with specific properties tailored for different industrial applications. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1011531-45-5 | C₈H₅Br₂F₃O |

| 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 | C₈H₆BrF₃O |

| Flufenerim | Not Available | Not Available |

| Aluminum chloride | 7446-70-0 | AlCl₃ |

| Tetrahydronaphthalenols | Not Available | Not Available |

Mechanistic Investigations and Computational Studies of 4 Bromo 3 Trifluoromethoxy Benzyl Bromide Reactivity

Elucidation of Reaction Mechanisms (e.g., SN1 vs. SN2 pathways)

Nucleophilic substitution reactions at the benzylic carbon of 4-Bromo-3-(trifluoromethoxy)benzyl bromide can principally proceed through two distinct mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. masterorganicchemistry.com The operative mechanism is a function of the substrate structure, the nucleophile's strength, the solvent's properties, and the nature of the leaving group.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com This pathway is sensitive to steric hindrance; less hindered substrates react more quickly. youtube.com

The SN1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.commasterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations.

For this compound, the benzylic position is capable of stabilizing a positive charge through resonance with the aromatic ring, a factor that strongly favors the SN1 pathway. youtube.comkhanacademy.org The resulting benzylic carbocation can delocalize the positive charge across the ortho and para positions of the benzene (B151609) ring. However, the presence of substituents on the ring significantly modulates this stability. Therefore, a competition between the SN1 and SN2 pathways is expected, with the outcome often being highly dependent on the specific reaction conditions. khanacademy.org

| Feature | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Stepwise (Carbocation intermediate) masterorganicchemistry.com | Concerted (Single transition state) masterorganicchemistry.com |

| Intermediate | Resonance-stabilized benzylic carbocation youtube.com | None (Pentacoordinate transition state) |

| Favored by | Weak nucleophiles, polar protic solvents khanacademy.org | Strong nucleophiles, polar aprotic solvents khanacademy.org |

| Substrate Influence | Favored by carbocation stability; potentially destabilized by electron-withdrawing -OCF3 group. | Relatively low steric hindrance at the benzylic carbon allows for this pathway. |

| Stereochemistry | Racemization (attack from either face of the planar carbocation) masterorganicchemistry.com | Inversion of configuration youtube.com |

Role of the Trifluoromethoxy Group in Electronic and Steric Effects

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties and reactivity. It is often considered a "super-halogen" due to its strong electron-withdrawing nature and significant lipophilicity, which are properties that distinguish it from the classic methoxy (B1213986) (-OCH3) group. beilstein-journals.org

Electronic Effects: The -OCF3 group exerts a potent electron-withdrawing inductive effect (-I) due to the high electronegativity of the three fluorine atoms. Unlike the methoxy group, which has a lone pair on the oxygen that can donate electron density via resonance (+M effect), the resonance donation from the -OCF3 group is severely diminished. The fluorine atoms inductively withdraw electron density from the oxygen, making its lone pairs less available for delocalization into the aromatic ring. In the case of this compound, the -OCF3 group is positioned meta to the benzylic carbon. From this position, its influence is primarily inductive. This strong electron withdrawal destabilizes the formation of a positive charge on the adjacent benzylic carbon, thereby disfavoring the SN1 pathway relative to unsubstituted benzyl (B1604629) bromide. Conversely, this effect makes the benzylic carbon more electrophilic and thus potentially more susceptible to attack by a nucleophile in an SN2 reaction.

Steric Effects: From the meta position, the steric hindrance caused by the trifluoromethoxy group at the benzylic reaction center is minimal. Therefore, it is not expected to significantly impede the backside attack required for an SN2 reaction. The primary influence of the -OCF3 group on reactivity is electronic rather than steric.

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for dissecting the complex interplay of factors that govern the reactivity of molecules like this compound. nih.gov

While specific DFT studies focusing exclusively on this compound are not prevalent in the literature, research on analogous molecules such as its para-isomer demonstrates the power of this approach. ijsrset.com DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide deep insights into the molecule's electronic structure and reactivity. researchgate.net

Key parameters that can be calculated include:

Optimized Molecular Geometry: Determines bond lengths and angles in the ground state. researchgate.net

Atomic Charges: Analysis (e.g., Natural Bond Orbital, NBO) reveals the charge distribution, identifying the electrophilic benzylic carbon and nucleophilic atoms.

Molecular Electrostatic Potential (MEP): Creates a visual map of the electrostatic potential on the molecule's surface, highlighting regions susceptible to nucleophilic or electrophilic attack. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of chemical reactivity and kinetic stability. researchgate.net A lower HOMO-LUMO gap generally implies higher reactivity.

| Calculated Parameter | Significance |

|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles for the ground state structure. researchgate.net |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |

| Natural Bond Orbital (NBO) Charges | Quantifies the electron density on each atom, pinpointing the electrophilic carbon center. nih.gov |

| Vibrational Frequencies | Allows for the characterization of stationary points (minima and transition states) and comparison with experimental IR/Raman spectra. ijsrset.com |

DFT calculations can go beyond ground-state properties to map the entire potential energy surface of a reaction. By locating and characterizing the transition state structures for both the SN1 and SN2 pathways, their respective activation energies (energy barriers) can be calculated.

For the SN1 pathway, the transition state would resemble the dissociation of the C-Br bond leading to the carbocation intermediate. For the SN2 pathway, the transition state would be the pentacoordinate structure involving the incoming nucleophile and the departing bromide. youtube.com A direct comparison of these activation energies would provide a quantitative prediction of which mechanism is kinetically favored under a given set of conditions. Such an analysis would definitively clarify the mechanistic ambiguity for this compound.

The three-dimensional structure and conformational preferences of the molecule are critical to its reactivity. The trifluoromethoxy group exhibits distinct conformational behavior compared to a simple methoxy group. Due to steric and electronic repulsion, the -OCF3 group on a phenyl ring generally avoids a planar conformation. beilstein-journals.org Instead, it typically adopts a perpendicular or near-perpendicular orientation, with the C-O-C plane at a significant dihedral angle to the plane of the aromatic ring. beilstein-journals.org

Advanced Analytical Techniques for Reaction Monitoring and Product Validation of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-bromo-3-(trifluoromethoxy)benzyl bromide and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while ¹⁹F NMR is crucial for confirming the presence and environment of the trifluoromethoxy group.

In the ¹H NMR spectrum of the parent compound, distinct signals corresponding to the benzylic protons (CH₂Br) and the aromatic protons are observed. The chemical shifts and coupling patterns of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring, specifically the bromo and trifluoromethoxy groups. For instance, in related benzyl (B1604629) bromide compounds, the benzylic protons typically appear as a singlet around 4.4-4.8 ppm. chemicalbook.com The aromatic protons exhibit complex splitting patterns in the aromatic region (typically 7.0-8.0 ppm) due to spin-spin coupling. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. chemicalbook.com The spectrum will show distinct resonances for the benzylic carbon, the aromatic carbons directly attached to the substituents, and the other aromatic carbons. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

For derivatives of this compound, NMR is essential for confirming the successful modification at the benzylic position. For example, in the synthesis of ethers or esters, the appearance of new signals corresponding to the introduced alkyl or acyl group and a shift in the resonance of the benzylic protons and carbon are indicative of the desired reaction. acs.org

¹H and ¹³C NMR Data for Related Benzyl Bromides

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| Benzyl bromide | 4.51 (s, 2H, CH₂), 7.25-7.40 (m, 5H, Ar-H) | 33.5 (CH₂), 128.6, 128.9, 129.1, 137.9 (Ar-C) | CDCl₃ | |

| 4-(Trifluoromethyl)benzyl bromide | 4.48 (s, 2H, CH₂), 7.46 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H) | Not specified | Not specified | lgcstandards.com |

| 3-(Trifluoromethyl)benzyl bromide | 4.45 (s, 2H, CH₂), 7.42-7.58 (m, 4H, Ar-H) | Not specified | CDCl₃ | chemicalbook.com |

Note: The data presented is for structurally related compounds and serves as a general reference. Actual chemical shifts for this compound may vary.

High-Resolution Mass Spectrometry (HRMS) for Product Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of this compound and its derivatives, enabling confirmation of their elemental composition. ijprajournal.com This technique is critical for validating the identity of the target compound and for identifying and characterizing impurities. thermofisher.comsciex.com

For this compound, HRMS analysis will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The accurate mass measurement allows for the calculation of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For example, the predicted monoisotopic mass for a related compound, [4-bromo-3-(trifluoromethyl)phenyl]methanamine, is 252.9714 Da. uni.lu

In the context of reaction monitoring, HRMS can track the consumption of starting materials and the formation of products. It is particularly valuable for impurity profiling, where it can detect and help identify process-related impurities, by-products, and degradation products, even at trace levels. ijprajournal.comijnrd.org Techniques like electrospray ionization (ESI) are often employed for their soft ionization, which typically preserves the molecular ion. ijprajournal.com The coupling of liquid chromatography with HRMS (LC-HRMS) provides a robust platform for separating complex mixtures and obtaining high-resolution mass data for each component, facilitating a comprehensive impurity profile. thermofisher.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides unparalleled detail regarding the three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that are crystalline, this technique can definitively establish the molecular structure, including bond lengths, bond angles, and conformational preferences.

In cases where chiral centers are introduced into the derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute stereochemistry, provided a suitable single crystal can be obtained. This is crucial in pharmaceutical applications where different enantiomers or diastereomers can have vastly different biological activities.

Chromatographic Methods (HPLC, GC) for Purity Assessment, Reaction Monitoring, and Isolation

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorse methods for the analysis of this compound and its derivatives. acs.orgsigmaaldrich.comchemicalbook.com These methods are extensively used for purity assessment, monitoring the progress of chemical reactions, and for the isolation and purification of products.